3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
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Overview
Description
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is an organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a methyl group at the 3rd position, and a carbonitrile group at the 5th position of the imidazo[2,1-b]thiazole ring. It is known for its stability and solubility in common organic solvents .
Preparation Methods
The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the cyclization of thiourea, acetone, and a trifluoromethyl-substituted α-bromoacetophenone. The reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of materials with specific photoelectric properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for the bacterium’s survival . The compound binds to the active site of the enzyme, thereby blocking its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can be compared with other imidazo[2,1-b]thiazole derivatives such as:
3-Methyl-6-phenylimidazo[2,1-b]thiazole: This compound has a phenyl group instead of a trifluoromethyl group and exhibits different chemical and biological properties.
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This derivative has two fluorine atoms on the phenyl ring and shows enhanced photoelectric properties.
The unique presence of the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4F3N3S |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4F3N3S/c1-4-3-15-7-13-6(8(9,10)11)5(2-12)14(4)7/h3H,1H3 |
InChI Key |
JRLXMEZQILTTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C#N)C(F)(F)F |
Origin of Product |
United States |
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